molecular formula C4H11ClN4 B6183221 (2-azidoethyl)(ethyl)amine hydrochloride CAS No. 2624135-94-8

(2-azidoethyl)(ethyl)amine hydrochloride

Cat. No.: B6183221
CAS No.: 2624135-94-8
M. Wt: 150.6
InChI Key:
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Description

“(2-azidoethyl)(ethyl)amine hydrochloride” is a chemical compound with the molecular formula C4H11ClN4 and a molecular weight of 150.61 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature. For example, the synthesis of “2-dimethylaminoethyl chloride hydrochloride” involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction . Another example is the polymerization of the dopamine analogue “4-(2-azidoethyl)benzene-1,2-diol (dopamine azide)”, where the amine group is switched to azide, using sodium periodate .


Chemical Reactions Analysis

Amines, such as “this compound”, can undergo various reactions. For instance, they can form imine derivatives when they react with aldehydes and ketones . Azides can also be reduced to tin-substituted amines by reaction with tin hydrides .

Mechanism of Action

The mechanism of action of “(2-azidoethyl)(ethyl)amine hydrochloride” can be inferred from similar compounds. For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Azides are reduced to tin-substituted amines by reaction with tin hydrides .

Safety and Hazards

The safety data sheet for a similar compound, “ethylamine”, indicates that it is extremely flammable and contains gas under pressure that may explode if heated. It is harmful if inhaled, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for the use of “(2-azidoethyl)(ethyl)amine hydrochloride” could involve its application in the synthesis of new compounds. For instance, the polymerization of the dopamine analogue “4-(2-azidoethyl)benzene-1,2-diol (dopamine azide)”, where the amine group is switched to azide, has been studied . This could open up new avenues for research and development in the field of chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-azidoethyl)(ethyl)amine hydrochloride involves the reaction of 2-bromoethylamine hydrobromide with sodium azide to form 2-azidoethylamine. This intermediate is then reacted with ethylamine to yield the final product, (2-azidoethyl)(ethyl)amine hydrochloride.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "sodium azide", "ethylamine", "hydrochloric acid", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-bromoethylamine hydrobromide in diethyl ether.", "Step 2: Add sodium azide to the solution and stir for several hours at room temperature.", "Step 3: Filter the solution to remove any insoluble material.", "Step 4: Concentrate the filtrate under reduced pressure to obtain 2-azidoethylamine.", "Step 5: Dissolve 2-azidoethylamine in diethyl ether.", "Step 6: Add ethylamine and hydrochloric acid to the solution and stir for several hours at room temperature.", "Step 7: Filter the solution to remove any insoluble material.", "Step 8: Concentrate the filtrate under reduced pressure to obtain (2-azidoethyl)(ethyl)amine hydrochloride.", "Step 9: Dry the product over sodium sulfate and recrystallize from a suitable solvent if necessary." ] }

2624135-94-8

Molecular Formula

C4H11ClN4

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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